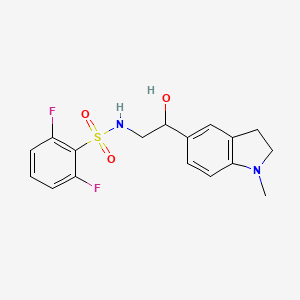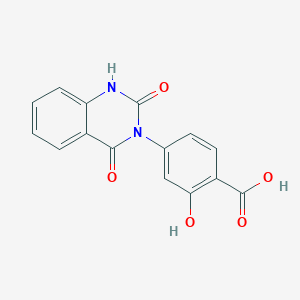
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a quinazolinone core linked to a hydroxybenzoic acid moiety, which contributes to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. The hydroxybenzoic acid moiety is then introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Nitro or halogenated derivatives of the original compound
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits significant biological activities, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The biological activity of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The quinazolinone core can inhibit enzymes involved in cell proliferation and survival, such as tyrosine kinases, while the hydroxybenzoic acid moiety can modulate oxidative stress and inflammation by scavenging free radicals and inhibiting pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Such as 2-methyl-4(3H)-quinazolinone, which also exhibit anticancer and anti-inflammatory properties.
Hydroxybenzoic Acid Derivatives: Such as salicylic acid, known for its anti-inflammatory and analgesic effects.
Uniqueness
4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-2-hydroxybenzoic acid stands out due to its dual functional groups, which confer a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these moieties. Its unique structure allows for diverse chemical modifications, enhancing its utility in drug development and other scientific research areas.
属性
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-12-7-8(5-6-10(12)14(20)21)17-13(19)9-3-1-2-4-11(9)16-15(17)22/h1-7,18H,(H,16,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWFSHDORVAILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)
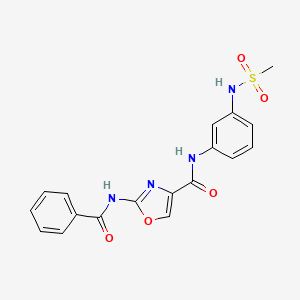

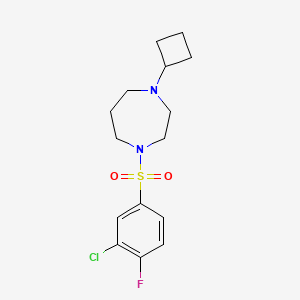
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)
![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
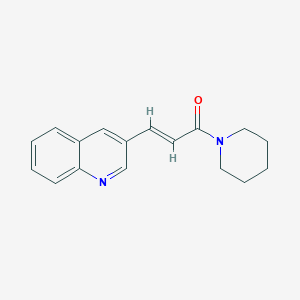
![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)
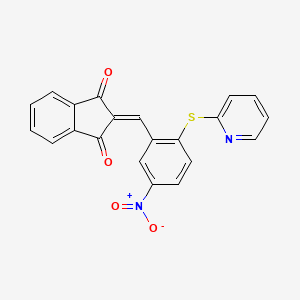
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
